Cas no 1086228-35-4 (1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)
![1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea structure](https://ja.kuujia.com/scimg/cas/1086228-35-4x500.png)
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea 化学的及び物理的性質
名前と識別子
-
- 1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea
- 1086228-35-4
- (E)-1-phenyl-3-(4-(phenyldiazenyl)phenyl)thiourea
- AKOS000488061
- DTXSID401039804
- F0300-0198
- N-phenyl-N'-[4-(phenyldiazenyl)phenyl]thiourea
- Thiourea, N-phenyl-N'-[4-[(1E)-2-phenyldiazenyl]phenyl]-
- 1-phenyl-3-(4-phenyldiazenylphenyl)thiourea
-
- インチ: 1S/C19H16N4S/c24-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-22-17-9-5-2-6-10-17/h1-14H,(H2,20,21,24)/b23-22+
- InChIKey: OYBDSKMOYXNXRS-GHVJWSGMSA-N
- ほほえんだ: S=C(NC1C=CC=CC=1)NC1C=CC(=CC=1)/N=N/C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 332.10956770g/mol
- どういたいしつりょう: 332.10956770g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0300-0198-5μmol |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-3mg |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-75mg |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-20mg |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-5mg |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-2μmol |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-10mg |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-4mg |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-1mg |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0300-0198-30mg |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea |
1086228-35-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thioureaに関する追加情報
1-Phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}Thiourea: A Comprehensive Overview
The compound 1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea (CAS No. 1086228-35-4) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of thioureas, which are derivatives of thiourea (H2NCSNH2), and are known for their versatile applications in various chemical reactions and material synthesis. The molecule's structure is characterized by a central thiourea moiety linked to a phenyl group and a diazenyl-substituted phenyl group, making it a valuable compound for both fundamental research and practical applications.
Recent studies have highlighted the importance of thioureas as versatile platforms for the design of functional materials. The presence of the diazenyl group (C=N) in the structure introduces unique electronic properties, making this compound an attractive candidate for applications in nonlinear optics, photovoltaics, and sensing technologies. The E-isomer configuration of the diazenyl group ensures a planar arrangement of the substituents, which is crucial for achieving desired electronic and optical properties.
One of the most notable aspects of 1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea is its potential in the development of advanced materials. Researchers have explored its use as a building block for constructing supramolecular assemblies, where the molecule's ability to form hydrogen bonds and π–π interactions plays a pivotal role. These assemblies have shown promise in creating stimuli-responsive materials that can respond to external stimuli such as light, temperature, or pH changes.
In addition to its material science applications, this compound has also been investigated for its potential in medicinal chemistry. The thiourea moiety is known to exhibit bioactivity in certain contexts, and the presence of phenyl groups enhances its solubility and stability. Recent studies have focused on evaluating its anti-inflammatory, antioxidant, and anticancer properties. For instance, experiments have demonstrated that this compound can inhibit key enzymes involved in inflammation pathways, suggesting its potential as a lead molecule for drug development.
The synthesis of 1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yL]phenyl}thiourea involves a multi-step process that typically begins with the preparation of intermediate compounds such as phenyldiazonium salts. The reaction conditions are carefully optimized to ensure high yields and selectivity for the desired product. Researchers have also explored green chemistry approaches to synthesize this compound, emphasizing the use of eco-friendly solvents and catalysts.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as UV-vis spectroscopy, FTIR spectroscopy, and NMR spectroscopy. These analyses provide insights into its molecular structure, electronic transitions, and vibrational modes. Furthermore, X-ray crystallography has been employed to determine its crystal structure, revealing details about its packing arrangement and intermolecular interactions.
Looking ahead, the versatility of 1-phencyl...thiourea suggests that it will continue to be a subject of intense research activity. Its unique combination of structural features makes it an ideal candidate for exploring new frontiers in chemical synthesis, materials science, and pharmacology. As researchers delve deeper into its properties and applications, this compound is poised to make significant contributions to various scientific disciplines.
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